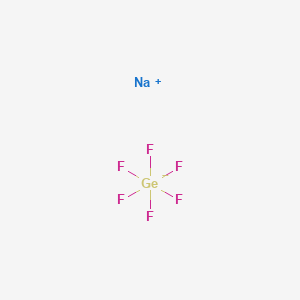
Sodium hexafluorogermanium(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexafluorogermanium(2-) is an inorganic compound with the chemical formula Na₂GeF₆. It is a white crystalline solid that is highly soluble in water and exhibits excellent thermal stability . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hexafluorogermanium(2-) can be synthesized through the reaction of germanium dioxide (GeO₂) with hydrofluoric acid (HF) and sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, sodium hexafluorogermanium(2-) is produced by reacting germanium dioxide with hydrofluoric acid in the presence of sodium fluoride. The reaction is carried out in a reactor, and the resulting product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Sodium hexafluorogermanium(2-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions
Common reagents used in reactions with sodium hexafluorogermanium(2-) include hydrofluoric acid, sodium fluoride, and other halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving sodium hexafluorogermanium(2-) include various germanium fluoride compounds and other organogermanium compounds .
Scientific Research Applications
Sodium hexafluorogermanium(2-) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organogermanium compounds.
Biology: It is used in the study of germanium’s biological effects and potential therapeutic applications.
Medicine: It is investigated for its potential use in medical imaging and diagnostic applications.
Industry: It is used in the production of high-purity germanium for semiconductor and optical applications.
Mechanism of Action
The mechanism by which sodium hexafluorogermanium(2-) exerts its effects involves the interaction of the germanium ion with various molecular targets and pathways. The compound can interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium hexafluorogermanium(2-) include:
- Sodium hexafluorosilicate (Na₂SiF₆)
- Sodium hexafluorostannate (Na₂SnF₆)
- Sodium hexafluorotitanate (Na₂TiF₆)
Uniqueness
Sodium hexafluorogermanium(2-) is unique due to its specific chemical properties, such as its high solubility in water and excellent thermal stability. These properties make it particularly suitable for applications in high-purity germanium production and other specialized industrial processes .
Properties
CAS No. |
36470-39-0 |
|---|---|
Molecular Formula |
F6GeNa- |
Molecular Weight |
209.61 g/mol |
IUPAC Name |
sodium;hexafluorogermanium(2-) |
InChI |
InChI=1S/F6Ge.Na/c1-7(2,3,4,5)6;/q-2;+1 |
InChI Key |
GKCXOCZOUVQQHL-UHFFFAOYSA-N |
Canonical SMILES |
F[Ge-2](F)(F)(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















